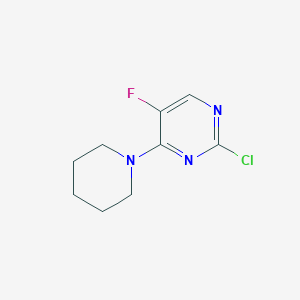2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine
CAS No.: 40423-82-3
Cat. No.: VC6436843
Molecular Formula: C9H11ClFN3
Molecular Weight: 215.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40423-82-3 |
|---|---|
| Molecular Formula | C9H11ClFN3 |
| Molecular Weight | 215.66 |
| IUPAC Name | 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2 |
| Standard InChI Key | IQCLACOTWKDRDD-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC(=NC=C2F)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine, reflects its substitution pattern: a chlorine atom at position 2, fluorine at position 5, and a piperidine group at position 4 of the pyrimidine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 40423-82-3 | |
| Molecular Formula | ||
| Molecular Weight | 215.66 g/mol | |
| InChI Key | Not publicly disclosed |
The piperidine moiety introduces a basic nitrogen center, enhancing solubility in polar solvents, while the electron-withdrawing halogens (Cl, F) activate the pyrimidine ring for SNAr reactions .
Synthesis and Reaction Chemistry
Nucleophilic Aromatic Substitution (SNAr)
The piperidine group is introduced via SNAr, leveraging the pyrimidine ring’s electron deficiency. In a representative procedure :
-
Substrate: 2,4,5-Trichloropyrimidine reacts with piperidine in aqueous hydroxypropyl methylcellulose (HPMC).
-
Conditions: Sodium tert-butoxide (1 equiv) at 25°C for 10 minutes.
-
Outcome: 85% yield of 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine, with <5% hydrolysis byproduct .
Mechanism:
The base deprotonates piperidine, generating a nucleophilic amine that attacks the pyrimidine’s C-4 position .
Scalability and Green Chemistry
Recent advances replace organic solvents with HPMC/water mixtures, improving sustainability :
| Parameter | Traditional Method | HPMC/Water Method |
|---|---|---|
| Solvent | DMF, THF | Water |
| Temperature | 80–100°C | 25–50°C |
| Reaction Time | 2–6 hours | 10–30 minutes |
| Yield | 70–75% | 80–90% |
This method reduces waste and energy consumption, aligning with green chemistry principles .
Comparative Analysis with Structural Analogs
BMS-903452: A GPR119 Agonist
The antidiabetic drug BMS-903452 shares key features with 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine :
-
Core Structure: Both contain a piperidine-linked pyrimidine.
-
Modifications: BMS-903452 adds a methylsulfonylphenyl group, enhancing GPR119 binding affinity ( nM) .
Pharmacodynamic Comparison:
| Parameter | 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine | BMS-903452 |
|---|---|---|
| Target | Undefined | GPR119 |
| Glucose AUC Reduction | Not tested | 40% at 1 mg/kg |
| Half-Life | Unknown | 4.2 hours (rat) |
This underscores the potential for structural optimization to achieve target specificity .
Future Research Directions
Mechanistic Studies
-
Target Deconvolution: Use CRISPR screening to identify interacting proteins.
-
Metabolic Stability: Assess CYP450 isoform interactions using human liver microsomes.
Preclinical Development
-
Toxicity: Evaluate LD in rodents and genotoxicity via Ames test.
-
Formulation: Explore nanocrystalline or liposomal delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume